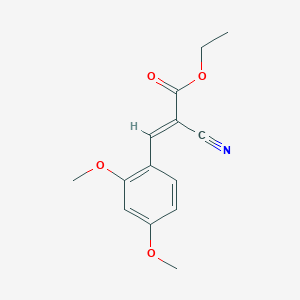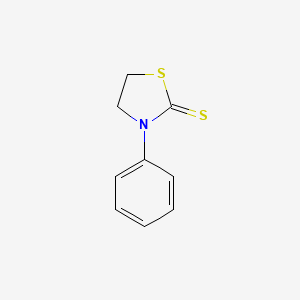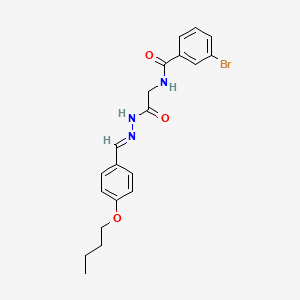![molecular formula C7H11N3O4S B12010594 2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole CAS No. 19387-94-1](/img/structure/B12010594.png)
2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2-(méthylsulfonyl)éthyl)-2-méthyl-5-nitro-1H-imidazole est un composé organique synthétique de formule moléculaire C7H11N3O4S. Il appartient à la classe des dérivés de l'imidazole, connus pour leurs diverses activités biologiques et applications dans différents domaines, notamment la chimie médicinale et les procédés industriels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(2-(méthylsulfonyl)éthyl)-2-méthyl-5-nitro-1H-imidazole implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la nitration du 2-méthylimidazole pour introduire le groupe nitro en position 5. Ceci est suivi de l'alkylation du cycle imidazole avec le chlorure de 2-(méthylsulfonyl)éthyle dans des conditions basiques pour obtenir le produit final.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela inclut l'utilisation de réactifs de haute pureté, des températures contrôlées et des techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2-(méthylsulfonyl)éthyl)-2-méthyl-5-nitro-1H-imidazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en un groupe amino dans des conditions spécifiques.
Réduction : Le groupe nitro peut être réduit en une amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le groupe méthylsulfonyle peut être remplacé par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Hydrure de sodium (NaH) ou tert-butylate de potassium (KOtBu) dans des solvants aprotiques comme le diméthylsulfoxyde (DMSO).
Principaux produits
Réduction : 1-(2-(méthylamino)éthyl)-2-méthyl-5-amino-1H-imidazole.
Substitution : Divers dérivés d'imidazole substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 1-(2-(méthylsulfonyl)éthyl)-2-méthyl-5-nitro-1H-imidazole a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
L'activité biologique du 1-(2-(méthylsulfonyl)éthyl)-2-méthyl-5-nitro-1H-imidazole est principalement due à sa capacité à interagir avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec des composants cellulaires, ce qui entraîne des effets antimicrobiens. Le cycle imidazole peut également se lier aux ions métalliques et aux enzymes, affectant leur fonction et entraînant divers résultats biologiques.
Applications De Recherche Scientifique
2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The biological activity of 2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazole ring can also bind to metal ions and enzymes, affecting their function and leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2-(méthylsulfonyl)éthyl)-2-méthyl-4-nitro-1H-imidazole
- 1-(2-(méthylsulfonyl)éthyl)-2-méthyl-5-chloro-1H-imidazole
- 1-(2-(méthylsulfonyl)éthyl)-2-méthyl-5-bromo-1H-imidazole
Unicité
Le 1-(2-(méthylsulfonyl)éthyl)-2-méthyl-5-nitro-1H-imidazole est unique en raison du positionnement spécifique du groupe nitro en position 5, ce qui peut influencer de manière significative sa réactivité chimique et son activité biologique par rapport à d'autres composés similaires. La présence du groupe méthylsulfonyle ajoute également à ses propriétés chimiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Cette vue d'ensemble détaillée fournit une compréhension approfondie du 1-(2-(méthylsulfonyl)éthyl)-2-méthyl-5-nitro-1H-imidazole, couvrant sa synthèse, ses réactions, ses applications et ses comparaisons avec des composés similaires.
Propriétés
Numéro CAS |
19387-94-1 |
|---|---|
Formule moléculaire |
C7H11N3O4S |
Poids moléculaire |
233.25 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylsulfonylethyl)-5-nitroimidazole |
InChI |
InChI=1S/C7H11N3O4S/c1-6-8-5-7(10(11)12)9(6)3-4-15(2,13)14/h5H,3-4H2,1-2H3 |
Clé InChI |
ILCSAOJBPVRPSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CCS(=O)(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12010512.png)


![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12010522.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010539.png)
![2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12010544.png)

![methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010555.png)




